(+)-4,11-Eudesmadien-3-one

Descripción general

Descripción

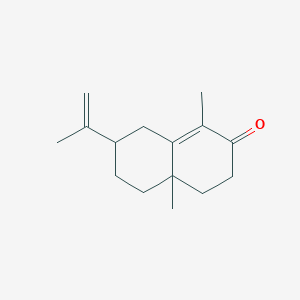

(+)-4, 11-Eudesmadien-3-one, also known as eudesma-4, 11-dien-3-one, belongs to the class of organic compounds known as eudesmane, isoeudesmane or cycloeudesmane sesquiterpenoids. These are sesquiterpenoids with a structure based on the eudesmane skeleton (+)-4, 11-Eudesmadien-3-one is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (+)-4, 11-eudesmadien-3-one is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, (+)-4, 11-eudesmadien-3-one can be found in root vegetables. This makes (+)-4, 11-eudesmadien-3-one a potential biomarker for the consumption of this food product.

Aplicaciones Científicas De Investigación

Medicinal Applications

1. Antimicrobial Activity

Research has shown that (+)-4,11-Eudesmadien-3-one exhibits significant antimicrobial properties. A study conducted on extracts from Eupatorium heterophyllum demonstrated that this compound, along with other eudesmane-type sesquiterpenes, displayed potent activity against bacterial strains such as Bacillus subtilis and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 2 μg/mL .

2. Anti-inflammatory Effects

In vitro studies have indicated that sesquiterpenes like this compound may possess anti-inflammatory properties. These compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

3. Antioxidant Properties

The antioxidant capacity of this compound has been evaluated in several studies. It is believed to scavenge free radicals and reduce oxidative stress in cells, which can contribute to its protective effects against various diseases .

Agricultural Applications

1. Natural Pesticide

The compound has been identified as a promising candidate for natural pesticide formulations due to its efficacy against pest species. For instance, extracts containing this compound have shown larvicidal activity against Aedes aegypti, suggesting its potential use in vector control strategies .

2. Plant Growth Regulation

Research indicates that sesquiterpenes can influence plant growth and development. Studies involving plant extracts rich in this compound have suggested that it may enhance growth parameters in certain crops, although further research is needed to elucidate the mechanisms involved .

Industrial Applications

1. Fragrance and Flavor Industry

Due to its pleasant aroma, this compound is utilized in the fragrance industry. Its unique scent profile makes it suitable for incorporation into perfumes and scented products .

2. Cosmetic Formulations

The compound's antioxidant properties make it an attractive ingredient in cosmetic formulations aimed at skin protection and anti-aging effects. Its ability to enhance the stability of formulations further supports its industrial relevance .

Table 1: Biological Activities of this compound

| Activity Type | Test Organism | MIC (μg/mL) |

|---|---|---|

| Antimicrobial | Bacillus subtilis | 2 |

| Antimicrobial | Staphylococcus aureus | 2 |

| Anti-inflammatory | Human cell lines | N/A |

| Antioxidant | DPPH scavenging assay | N/A |

Table 2: Agricultural Applications

| Application Type | Target Organism | Effectiveness |

|---|---|---|

| Natural Pesticide | Aedes aegypti | Effective |

| Plant Growth Regulator | Various crops | Promotes growth |

Case Studies

Case Study 1: Antimicrobial Efficacy

A comprehensive study on the antimicrobial properties of eudesmane-type compounds revealed that extracts containing this compound significantly inhibited the growth of pathogenic bacteria in vitro. This study underscores the potential for developing new antimicrobial agents derived from natural products .

Case Study 2: Agricultural Use as a Larvicide

Research involving the application of eudesmane-type sesquiterpenes showed promising results in controlling mosquito populations. The larvicidal activity of this compound was comparable to synthetic insecticides, suggesting its viability as a natural alternative for vector control .

Propiedades

IUPAC Name |

1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-10(2)12-5-7-15(4)8-6-14(16)11(3)13(15)9-12/h12H,1,5-9H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFXJZXMWHNCEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC(CCC2(CCC1=O)C)C(=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901141898 | |

| Record name | 4,4a,5,6,7,8-Hexahydro-1,4a-dimethyl-7-(1-methylethenyl)-2(3H)-naphthalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901141898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60026-22-4, 473-08-5 | |

| Record name | 4,4a,5,6,7,8-Hexahydro-1,4a-dimethyl-7-(1-methylethenyl)-2(3H)-naphthalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60026-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4a,5,6,7,8-Hexahydro-1,4a-dimethyl-7-(1-methylethenyl)-2(3H)-naphthalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901141898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-4,11-Eudesmadien-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.